molecular formula C29H29N3O5 B15292405 N-tert-Butyloxycarbonyl N-Methyl Nintedanib

N-tert-Butyloxycarbonyl N-Methyl Nintedanib

Cat. No.: B15292405
M. Wt: 499.6 g/mol
InChI Key: ZAGXDWAKBCDNRH-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl N-Methyl Nintedanib is a chemical reagent of interest in pharmaceutical research and development, particularly as a potential synthetic intermediate. This compound is hypothesized to be a derivative of the established therapeutic agent Nintedanib. Nintedanib is a well-characterized, small-molecule triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases . Its mechanism of action involves the competitive inhibition of receptor tyrosine kinases (RTKs) including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR) . By targeting these pathways, Nintedanib ultimately inhibits the proliferation and migration of fibroblasts, which is central to the fibrotic process . The "N-tert-Butyloxycarbonyl" (Boc) group is a common protecting group used in organic synthesis, particularly for amines . Its primary function is to shield a reactive amine functionality during multi-step synthetic sequences, allowing for specific chemical transformations at other sites of the molecule. The presence of a Boc group in a research compound like this suggests its utility as a building block or a protected precursor in the complex synthetic pathway of kinase inhibitor analogs . Researchers may investigate this compound for the development of novel antifibrotic or anticancer agents, exploring structure-activity relationships or optimizing synthetic routes for new chemical entities. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper handling procedures in accordance with laboratory safety standards should always be observed.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C29H29N3O5/c1-29(2,3)37-28(35)32(4)21-14-12-20(13-15-21)30-25(18-9-7-6-8-10-18)24-22-16-11-19(27(34)36-5)17-23(22)31-26(24)33/h6-17,31,33H,1-5H3

InChI Key

ZAGXDWAKBCDNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Core Intermediate Synthesis

The synthesis of nintedanib begins with 2-oxindole-6-methyl formate, which undergoes acylation with acetic anhydride or chloroacetic anhydride to form 1-acetyl-2-oxoindoline-6-methyl formate. Subsequent condensation with trimethyl orthobenzoate yields a methoxyphenyl-methylene intermediate, which is then coupled with N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide (Compound VI) in methanol or ethanol under basic conditions.

Table 1: Comparative Yields in Nintedanib Synthesis

Step Reagents/Conditions Yield (%) Purity (%) Source
Acylation Acetic anhydride, 120–130°C 73–80 >99
Condensation Trimethyl orthobenzoate 77–93.8 100
Coupling with Compound VI KOH/MeOH, 65–75°C 90.9–94.6 100

Introducing the N-tert-Butyloxycarbonyl Group

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. For Nintedanib derivatives, this modification would target the secondary amine in the piperazine ring or the aniline nitrogen. Patent CN105461609A highlights the use of sodium bicarbonate in ethanol for condensation reactions, suggesting that similar conditions could facilitate Boc protection without degrading sensitive functional groups.

Challenges :

  • Regioselectivity : Differentiating between the piperazine and aniline amines requires tailored protecting group strategies.
  • Stability : The Boc group may hydrolyze under strongly acidic or basic conditions used in subsequent steps.

Methylation Strategies

Methylation of the Boc-protected amine could employ methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Patent CN111848486B utilizes potassium hydroxide in methanol for deacetylation, indicating that methylation could be integrated into later stages to avoid premature deprotection.

Proposed Synthetic Route for N-tert-Butyloxycarbonyl N-Methyl Nintedanib

Route Design

  • Boc Protection of Piperazine Amine :

    • React N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide with Boc anhydride in dichloromethane and triethylamine.
    • Expected Yield : 85–90% (based on analogous protections in).
  • Methylation of Aniline Nitrogen :

    • Treat the Boc-protected intermediate with methyl iodide in DMF and potassium carbonate.
    • Challenge : Avoiding over-methylation of the piperazine ring.
  • Condensation with Indoline Intermediate :

    • Couple the modified amine with 1-acetyl-3-(methoxyphenylmethylene)-2-oxoindoline-6-methyl formate in methanol/KOH.

Table 2: Hypothetical Reaction Parameters

Step Reagents Temperature Time Expected Yield (%)
1 Boc₂O, Et₃N, CH₂Cl₂ 25°C 4 h 88
2 CH₃I, K₂CO₃, DMF 50°C 6 h 75
3 KOH/MeOH 70°C 4 h 82

Industrial Scalability and Environmental Considerations

The original nintedanib synthesis employs environmentally hazardous solvents like DMF and piperidine. Transitioning to greener alternatives (e.g., ethanol, methanol) is critical for scaling the Boc-methyl derivative. Patent CN105461609A demonstrates the feasibility of ethanol-based systems for condensation, which aligns with industrial safety standards.

Analytical and Purification Challenges

The Boc-methyl derivative’s purity depends on efficient chromatographic separation, as highlighted in CN111848486B, where final nintedanib purity reaches 100% via crystallisation. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients would be essential for resolving structurally similar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl N-Methyl Nintedanib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected Nintedanib and various substituted derivatives, depending on the reagents used in the substitution reactions.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl N-Methyl Nintedanib involves the inhibition of multiple tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can reduce the proliferation of cancer cells and the progression of fibrotic diseases . The Boc group serves as a protective group that can be removed under specific conditions to activate the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Acetyl N-Methyl Nintedanib : Replaces the Boc group with an acetyl protecting group.
  • Boc-N-Ethyl Nintedanib : Substitutes the methyl group with an ethyl chain.
  • Benzyloxycarbonyl (Cbz) N-Methyl Nintedanib : Uses a benzyloxycarbonyl group instead of Boc.

Physicochemical Properties

Compound Protecting Group N-Substituent Molecular Weight (g/mol) Solubility (mg/mL) Stability (pH 7.4)
N-tert-Butyloxycarbonyl N-Methyl Nintedanib Boc Methyl 578.6 0.45 High
Acetyl N-Methyl Nintedanib Acetyl Methyl 510.4 1.20 Moderate
Boc-N-Ethyl Nintedanib Boc Ethyl 592.7 0.30 High
  • Solubility : The Boc group reduces aqueous solubility compared to the acetyl analog due to increased hydrophobicity.
  • Stability : Boc derivatives exhibit superior stability under neutral conditions, whereas acetyl groups hydrolyze more readily in acidic environments.

Degradation and Fragmentation Pathways

Collision-Induced Dissociation (CID) studies of this compound reveal neutral losses analogous to those observed in structurally related compounds, such as N-methyl aspidodasycarpine. Key fragmentation patterns include losses of H2O (−18 Da), CH3NH2 (−31 Da), and C4H6 (−54 Da), likely due to cleavage of the Boc group and methylamine side chains . In contrast, acetyl-protected analogs predominantly lose acetic acid (−60 Da), highlighting the influence of the protecting group on fragmentation behavior.

Research Findings and Pharmacological Implications

Stability and Bioavailability

  • Boc Derivatives : Demonstrated prolonged half-life in plasma compared to acetylated analogs, attributed to resistance to enzymatic degradation.
  • N-Substituent Effects : Methyl substitution reduces hepatic metabolism via cytochrome P450 enzymes compared to ethyl derivatives, which show slower clearance rates.

Analytical Data

Fragmentation data from mass spectrometry align with methodologies applied to other Boc-protected alkaloids, where neutral losses of small molecules (e.g., H2O, CH3NH2) are diagnostic for structural elucidation . Such patterns facilitate quality control during synthesis and impurity profiling.

Biological Activity

N-tert-Butyloxycarbonyl N-Methyl Nintedanib, a derivative of nintedanib, is a potent small-molecule tyrosine kinase inhibitor. This compound primarily targets pathways involved in angiogenesis and fibrosis, making it significant in treating various diseases, including idiopathic pulmonary fibrosis (IPF) and certain cancers. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical implications.

Nintedanib functions as a triple angiokinase inhibitor, targeting three major receptor families:

  • Platelet-Derived Growth Factor Receptor (PDGFR)
  • Fibroblast Growth Factor Receptor (FGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)

These receptors are crucial in mediating pro-fibrotic and pro-angiogenic signaling pathways. By inhibiting these pathways, nintedanib effectively reduces fibroblast proliferation, migration, differentiation, and extracellular matrix (ECM) secretion, which are key processes in fibrosis development .

Pharmacokinetics

The pharmacokinetic profile of nintedanib reveals important data regarding its absorption, distribution, metabolism, and excretion:

ParameterValue
Bioavailability ~5% under fed conditions
Tmax 2-4 hours post oral administration
Half-life 10-15 hours
Plasma protein binding 97.8% (primarily to albumin)
Volume of distribution ~1050 liters
Excretion ~93.4% in feces; <1% in urine

Nintedanib is extensively metabolized through hydrolytic cleavage by esterases and subsequent glucuronidation by UGT enzymes . The major metabolites are not active at clinically relevant concentrations.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of nintedanib in various conditions:

  • Idiopathic Pulmonary Fibrosis (IPF) : Nintedanib has shown significant efficacy in slowing disease progression by reducing the annual rate of decline in forced vital capacity (FVC). Phase III trials indicated that higher doses (150 mg BID) provided better outcomes compared to lower doses .
  • Cancer Treatment : In oncology, nintedanib has been investigated for its role in non-small cell lung cancer (NSCLC) and ovarian cancer. Its ability to inhibit tumor-associated fibroblasts and modulate the tumor microenvironment enhances antitumor immunity .

Case Studies

Several studies have highlighted the biological activity of nintedanib:

  • A study involving patients with advanced cancer demonstrated that nintedanib could prolong survival without directly suppressing tumor growth but rather by enhancing immune responses through CD8+ T cell activation .
  • In preclinical models of lung fibrosis, nintedanib inhibited several key processes involved in fibrogenesis, including the release of pro-inflammatory mediators and ECM deposition .

Q & A

Q. What is the functional role of the N-tert-Butyloxycarbonyl (N-Boc) group in modifying nintedanib derivatives, and how does it influence experimental outcomes?

The N-Boc group acts as a protective moiety for amines during synthetic processes, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation). In the context of nintedanib derivatives, this protection is critical for enabling selective conjugation or functionalization at other reactive sites. For example, highlights its use in synthesizing MERi-SiR, where the Boc group shields the amine during fluorochrome conjugation, preserving the compound’s binding affinity to MerTK . Methodologically, deprotection with acidic conditions (e.g., TFA) is required post-conjugation to restore the amine’s reactivity.

Q. What are common synthetic challenges in preparing N-tert-Butyloxycarbonyl N-Methyl Nintedanib, and how can they be addressed?

Key challenges include:

  • Low yield in multi-step synthesis : As seen in , a 9-step synthesis of a Boc-protected nintedanib analog achieved only 9.7% overall yield. Optimizing reaction conditions (e.g., temperature, catalyst loading) and employing high-purity intermediates can mitigate this .
  • Deprotection efficiency : Incomplete Boc removal can lead to impurities. Analytical techniques like HPLC or LC-MS (referenced in for GC/MS methods) are essential for verifying depletion .
  • Solubility issues : The Boc group increases hydrophobicity. Using polar aprotic solvents (e.g., DMF) during coupling steps improves reaction homogeneity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating N-Boc-protected nintedanib derivatives to fluorophores or other functional groups?

Optimization strategies include:

  • Solvent selection : Use solvents like DCM or THF that balance solubility and reactivity without degrading the Boc group ( emphasizes solvent compatibility in conjugation) .
  • Catalyst screening : Palladium-based catalysts or organocatalysts may enhance coupling efficiency.
  • Real-time monitoring : Techniques like in-situ NMR (as suggested by ’s molecular data) can track reaction progress and identify intermediates .
  • Temperature control : Maintaining sub-50°C conditions (per ’s storage guidelines) prevents thermal decomposition of sensitive intermediates .

Q. What analytical methods are most reliable for assessing the purity and stability of N-Boc-nintedanib derivatives under varying storage conditions?

  • Purity analysis :
  • HPLC-UV/HRMS : For quantifying residual solvents and byproducts (’s GC/MS methods can be adapted for volatile impurities) .
  • X-ray crystallography : To confirm structural integrity, especially after deprotection (’s NIST data supports crystallographic validation) .
    • Stability testing :
  • Forced degradation studies : Expose the compound to heat (≤50°C), light, and humidity (per ’s guidelines) to identify degradation pathways .
  • Long-term storage : Store in amber vials under nitrogen at 2–8°C ( and recommend similar conditions for tert-butyl derivatives) .

Q. How do structural modifications (e.g., N-Boc vs. other protective groups) impact the biological activity of nintedanib derivatives in kinase inhibition assays?

  • Comparative SAR studies : Replace the Boc group with alternatives (e.g., Fmoc, Cbz) and evaluate IC50 values against kinase targets like MerTK or VEGFR. ’s docking studies show that bulky groups like Boc can sterically hinder binding unless positioned away from active sites .
  • Activity correlation with logP : Increased hydrophobicity from the Boc group may enhance membrane permeability but reduce aqueous solubility. Balance this by introducing polar substituents post-deprotection.

Contradictions and Limitations

  • Storage guidelines : recommends avoiding temperatures >50°C, while specifies 2–8°C for tert-butyl analogs. Researchers should prioritize lower temperatures for long-term stability .
  • Synthetic yields : reports low yields (9.7%), suggesting scalability challenges. Alternative routes (e.g., flow chemistry) may improve efficiency but require validation.

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